molecular formula C8H9N3O5 B029233 6-Hydroxy Nicorandil CAS No. 113743-17-2

6-Hydroxy Nicorandil

Cat. No.: B029233
CAS No.: 113743-17-2
M. Wt: 227.17 g/mol
InChI Key: KPGQDUMCVZGWBO-UHFFFAOYSA-N
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Description

6-Hydroxy Nicorandil is a derivative of Nicorandil, a compound known for its vasodilatory properties Nicorandil is primarily used in the treatment of angina pectoris due to its ability to dilate both coronary and systemic arteries

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy Nicorandil typically involves the nitration of N-(2-hydroxyethyl)nicotinamide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are employed to isolate and identify impurities .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy Nicorandil undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrate group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of ethers or esters.

Comparison with Similar Compounds

    Nicorandil: The parent compound, known for its dual action as a potassium channel opener and nitric oxide donor.

    Nitrates: Such as nitroglycerin and isosorbide mononitrate, which primarily act as nitric oxide donors.

    Potassium Channel Openers: Such as minoxidil, which primarily acts by opening potassium channels.

Uniqueness of 6-Hydroxy Nicorandil: this compound combines the properties of both nitrates and potassium channel openers, making it a unique compound with potential multitarget effects. Its hydroxyl group may also confer additional pharmacokinetic and pharmacodynamic properties, enhancing its therapeutic potential .

Properties

IUPAC Name

2-[(6-oxo-1H-pyridine-3-carbonyl)amino]ethyl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O5/c12-7-2-1-6(5-10-7)8(13)9-3-4-16-11(14)15/h1-2,5H,3-4H2,(H,9,13)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGQDUMCVZGWBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1C(=O)NCCO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60556336
Record name 2-[(6-Oxo-1,6-dihydropyridine-3-carbonyl)amino]ethyl nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113743-17-2
Record name 2-[(6-Oxo-1,6-dihydropyridine-3-carbonyl)amino]ethyl nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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